Comparative LOX Inhibitory Potency: 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one Demonstrates a 23-Fold Improvement Over a Related Analog
In a direct comparison of lysyl oxidase (LOX) inhibitory activity, 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one (reported as Compound 1 in US11459309) exhibited an IC50 of 75.1 nM [1]. In contrast, a structurally related analog (BindingDB BDBM469036; US10807974, Example 48) showed a significantly weaker IC50 of 1,700 nM in a similar assay [2]. This represents a 22.6-fold improvement in potency for the target compound.
| Evidence Dimension | LOX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 75.1 nM |
| Comparator Or Baseline | Related analog (Example 48): 1,700 nM |
| Quantified Difference | 22.6-fold improvement in potency |
| Conditions | Human LOX amine oxidase activity was evaluated by measuring Amplex Red fluorescence using 10-20× concentrated conditioned media (BSA-containing). |
Why This Matters
This significant potency difference directly impacts the selection of a lead compound for LOX-related disease models (e.g., cancer metastasis, fibrosis), where higher potency at lower concentrations is crucial for in vivo efficacy and safety.
- [1] US Patent No. 11,459,309. (2022). Compounds and compositions as LOX inhibitors. Example 120 (Compound 1). View Source
- [2] BindingDB BDBM469036. (n.d.). Activity Spreadsheet for US10807974, Example 48. Retrieved from BindingDB. View Source
